COTC vs. COMC: Cytotoxicity Comparison in Murine Lymphoblastoma L5178Y Cells
In direct head-to-head comparisons using murine lymphoblastoma L5178Y cells, COTC exhibits distinct growth inhibitory potency relative to its simplified analog COMC (2-crotonyloxymethyl-2-cyclohexenone), which lacks the trihydroxy substitution pattern. COTC inhibits L5178Y cell growth with an IC50 of 4.4 μg/mL (approximately 18 μM) [1], whereas COMC displays substantially higher potency against B16 murine melanoma cells with an IC50 of 0.041 μM . The differential sensitivity patterns across cell lines reflect the distinct molecular interactions conferred by the trihydroxy substitution in COTC versus the unsubstituted cyclohexenone core in COMC.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.4 μg/mL (~18 μM) against L5178Y cells |
| Comparator Or Baseline | COMC (2-crotonyloxymethyl-2-cyclohexenone): 0.041 μM against B16 murine melanoma cells |
| Quantified Difference | COTC is ~440-fold less potent than COMC in the respective cell lines tested; note that direct L5178Y data for COMC is not reported in the source literature, limiting cross-study comparability |
| Conditions | Murine lymphoblastoma L5178Y cells (COTC); B16 murine melanoma cells (COMC) |
Why This Matters
Procurement decisions should consider that COTC and COMC are not interchangeable surrogates; their differential potency profiles and substitution patterns dictate distinct research utility for target validation versus analog screening.
- [1] Sugimoto Y, Suzuki H, Yamaki H, Nishimura T, Tanaka N. Mechanism of action of 2-crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone, a SH inhibitory antitumor antibiotic, and its effect on drug-resistant neoplastic cells. J Antibiot (Tokyo). 1982;35(9):1222-1230. doi:10.7164/antibiotics.35.1222 View Source
